The exploration of pyrazine derivatives has been a significant area of interest in medicinal chemistry due to their diverse biological activities. Among these derivatives, 2-Methyl-3-propylpyrazine stands out as a compound of interest. Pyrazine compounds have been synthesized and evaluated for various pharmacological activities, including their role as receptor antagonists and enzyme inhibitors. The studies on these compounds have provided insights into their mechanisms of action and potential applications in different fields such as neurology and immunology.
This compound can be found naturally in certain plants, such as Perilla frutescens, and is also synthesized for industrial use. It falls under the category of flavor and fragrance agents, commonly utilized in the food industry to enhance the sensory attributes of products . The compound is listed with the CAS number 15986-80-8, indicating its recognized status in chemical databases .
The synthesis of 2-methyl-3-propylpyrazine typically involves the condensation of specific diketones with ethylenediamine. A well-documented method includes the following steps:
For example, using 2,3-pentanedione in a reaction with ethylenediamine can yield this compound through a series of steps involving heating and purification processes . Typical yields reported for these reactions range from 58% to higher percentages depending on the specific conditions employed.
The molecular structure of 2-methyl-3-propylpyrazine features a pyrazine ring substituted at the 2 and 3 positions by methyl and propyl groups, respectively.
2-Methyl-3-propylpyrazine can participate in various chemical reactions typical of pyrazines:
These reactions are significant for modifying its properties or synthesizing related compounds for specific applications in flavoring or fragrance formulations .
The mechanism of action for 2-methyl-3-propylpyrazine primarily relates to its sensory properties when used as a flavoring agent:
This interaction at the receptor level makes it a potent enhancer in culinary applications .
The physical properties of 2-methyl-3-propylpyrazine include:
Chemical properties include:
Due to its unique flavor profile, 2-methyl-3-propylpyrazine has several applications:
2-Methyl-3-propylpyrazine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as 2-methyl-3-propylpyrazine. This nomenclature specifies the positions of the methyl (position 2) and propyl (position 3) substituents on the heteroaromatic pyrazine ring. The pyrazine ring itself is a six-membered aromatic heterocycle characterized by two nitrogen atoms at opposing positions (1 and 4). The molecular formula is C₈H₁₂N₂, with a molecular weight of 136.1943 g/mol [2] [8].
The structural representation (Figure 1) depicts the pyrazine ring with carbon and nitrogen atoms, where:
This unsymmetrical substitution pattern influences the compound’s electronic distribution and reactivity. The IUPAC Standard InChI and InChIKey provide unique descriptors for computational identification:
Table 1: Atomic Connectivity of 2-Methyl-3-propylpyrazine
Atom Position | Bonded Atoms | Bond Type |
---|---|---|
Pyrazine N1 | C2, C6 | Aromatic |
C2 | N1, N3, C7 (methyl) | Aromatic/σ |
N3 | C2, C4 | Aromatic |
C4 | N3, C5, C8 (propyl) | Aromatic/σ |
C5 | C4, C6 | Aromatic |
C6 | C5, N1 | Aromatic |
This compound is documented under multiple aliases across chemical databases and commercial sources, reflecting its diverse applications in flavor chemistry and synthetic organic research. Key synonyms include:
Standardized registry identifiers facilitate unambiguous tracking in scientific literature and regulatory frameworks:
Table 2: Registry Identifiers for 2-Methyl-3-propylpyrazine
Registry System | Identifier | Database Linkage |
---|---|---|
CAS Registry | 15986-80-8 | Chemical Abstracts Service |
PubChem CID | 85224 | https://pubchem.ncbi.nlm.nih.gov/compound/85224 |
HMDB ID | HMDB41252 | Food Biomarker Database |
NIST WebBook | 15986808 | https://webbook.nist.gov/cgi/cbook.cgi?ID=C15986808 |
ECHA EC Number | 240-121-8 | European Chemicals Agency |
FEMA Number | 3799* | Flavor and Extract Manufacturers Association |
FEMA status inferred from structural analogs in [5]
Deuterated variants (e.g., 2-Methyl-d₃-3-propylpyrazine, CAS EVT-1507056) are utilized in mass spectrometry and metabolic tracer studies, with molecular formula C₈H₉D₃N₂ and molecular weight 139.22 g/mol [6].
2-Methyl-3-propylpyrazine first emerged in scientific literature during mid-20th century investigations into heterocyclic flavor compounds. Initial synthetic routes relied on classical organic condensation methods, such as the reaction of α-dicarbonyl compounds with amino acids under thermal conditions. For example, the condensation of diacetyl with alanine derivatives generated alkylated pyrazines as minor products in complex reaction mixtures [4].
A significant advancement occurred with the development of microwave-assisted synthesis and click chemistry techniques in the early 21st century. These methods enabled precise alkylation at the pyrazine ring’s C3 position. As demonstrated in antiviral research (2021), propargyl bromide was coupled with pyrazinoic acid under basic conditions (K₂CO₃/DMF), followed by copper-catalyzed azide-alkyne cycloaddition to generate triazole-functionalized analogs. This approach significantly improved regioselectivity and reduced reaction times from hours to minutes [4].
Parallel innovations included benzotriazole-mediated coupling, which facilitated attachment of amino acid linkers to the pyrazine scaffold without racemization. Patent US11091446B2 (2021) further refined selectivity in pyrazine alkylation using hydroxyacetone and ammonium ions under controlled heating, achieving >95% regiomeric purity for 2,5-dimethyl-3-propylpyrazine derivatives [7].
The compound’s industrial significance expanded with the discovery of its organoleptic properties. Sensory analyses in the 1980s characterized its nutty-earthy aroma profile, detectable at concentrations as low as 0.10% in dipropylene glycol. This established its utility as a high-impact flavor additive in processed foods, snacks, and savory products [3]. By the 2000s, annual production volumes reached commercial scales through specialized manufacturers:
Table 3: Industrial Producers and Applications
Manufacturer | Product Code | Purity | Primary Application |
---|---|---|---|
BOC Sciences | 15986-80-8 | Research | Pharmaceutical intermediates |
Endeavour Speciality Chemicals | PZ0140 | 99% F&F* | Flavor formulations |
Penta Manufacturing Company | 13-67100 | Technical | Fragrance ingredients |
Robinson Brothers | PZ0140 | F&F | Agrochemical intermediates |
Tokyo Chemical Industry (TCI) | M0841 | >95.0%(GC) | Research reagents |
F&F: Flavor & Fragrance grade [3]
Research applications diversified substantially in the 2010–2025 period:
Global research output (2000–2025) reflects sustained multidisciplinary interest, with publications spanning Journal of Agricultural and Food Chemistry (flavor generation), Journal of Medicinal Chemistry (antiviral conjugates), and Tetrahedron (synthetic methodologies) [4] [5] [9].
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